GSK963

Description

Propriétés

IUPAC Name |

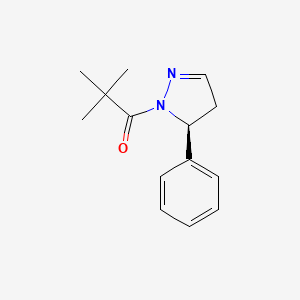

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQVSLWJBLPTMD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK963

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended to support researchers and drug development professionals in understanding and potentially applying this compound in preclinical research settings.

Core Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis

This compound is a chiral small-molecule inhibitor that specifically targets the kinase activity of RIPK1.[1] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node in the cellular decision between survival and programmed cell death pathways, including apoptosis and necroptosis. This compound exerts its primary effect by inhibiting the autophosphorylation of RIPK1, a crucial step in the activation of the necroptotic cell death pathway.[2] By blocking RIPK1 kinase activity, this compound effectively prevents the formation of the necrosome, a protein complex essential for the execution of necroptosis.

The Necroptosis Signaling Pathway and the Role of this compound

Necroptosis is a form of regulated necrosis that is typically activated in response to stimuli such as tumor necrosis factor (TNF) when caspase-8, a key initiator of apoptosis, is inhibited. The signaling cascade is initiated by the binding of TNF to its receptor, TNFR1, leading to the recruitment of a series of proteins, including TRADD, TRAF2, and cIAP1/2, to form Complex I. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of pro-survival NF-κB signaling.

However, when deubiquitination of RIPK1 occurs, it can dissociate from Complex I and form a secondary cytosolic complex, known as the necrosome, with RIPK3. The formation of the necrosome is dependent on the kinase activities of both RIPK1 and RIPK3, which phosphorylate each other. This leads to the recruitment and phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the most downstream effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

This compound intervenes at the critical early stage of this pathway by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of RIPK3. This action effectively halts the assembly of the necrosome and the downstream events leading to necroptotic cell death.

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | Species | IC50 (nM) | Reference |

| Fluorescence Polarization (FP) | RIPK1 | Human | 29 | [3][4] |

| ADP-Glo Kinase Assay | RIPK1 | Human | - | - |

Table 2: Cellular Potency of this compound in Necroptosis Assays

| Cell Line | Species | Assay Type | Stimulus | IC50 (nM) | Reference |

| L929 | Murine | CellTiter-Glo | TNF + zVAD | 1 | [1][3] |

| U937 | Human | CellTiter-Glo | TNF + zVAD | 4 | [1][3] |

| Neutrophil | Human | CellTiter-Glo | TNF + zVAD | 0.9 | [3] |

Table 3: Selectivity and In Vivo Efficacy of this compound

| Parameter | Value | Species | Model | Reference |

| Kinase Selectivity | >10,000-fold selective for RIPK1 over 339 other kinases | - | - | [1][3] |

| In Vivo Efficacy (Dose) | 0.2 mg/kg, 2 mg/kg, 10 mg/kg (IP) | Murine | TNF + zVAD-induced hypothermia | [3] |

| In Vivo Efficacy (Result) | Protected mice from hypothermia | Murine | TNF + zVAD-induced hypothermia | [1][3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Biochemical Assays

Fluorescence Polarization (FP) Binding Assay

-

Principle: This assay measures the binding affinity of this compound to the RIPK1 kinase domain. A fluorescently labeled tracer that binds to the ATP-binding pocket of RIPK1 is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger RIPK1 protein, the tumbling rate decreases, leading to an increase in fluorescence polarization. This compound competes with the tracer for binding to RIPK1, causing a decrease in fluorescence polarization in a concentration-dependent manner.

-

Methodology:

-

Recombinant human RIPK1 kinase domain is incubated with a fluorescently labeled tracer.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

ADP-Glo™ Kinase Assay

-

Principle: This luminescent assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

-

Methodology:

-

The RIPK1 kinase reaction is set up with a suitable substrate and ATP.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is measured using a luminometer.

-

The IC50 value is calculated from the dose-response curve.[5][6]

-

Cellular Assays

Cell-Based Necroptosis Assay (CellTiter-Glo®)

-

Principle: This assay assesses the ability of this compound to protect cells from necroptosis. Cell viability is measured by quantifying the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to cell death.

-

Methodology:

-

Cells (e.g., L929 or U937) are seeded in a multi-well plate.

-

Cells are pre-treated with serial dilutions of this compound for a specified period.

-

Necroptosis is induced by adding TNF-α and a pan-caspase inhibitor (e.g., z-VAD-FMK).

-

The plate is incubated for a sufficient time to allow for cell death to occur.

-

CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the ATP concentration.

-

Luminescence is measured using a luminometer.

-

The IC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits 50% of necroptotic cell death.

-

In Vivo Models

TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

-

Principle: This model is used to evaluate the in vivo efficacy of this compound in a systemic inflammation setting where necroptosis plays a significant role. The administration of TNF-α in combination with a caspase inhibitor induces a lethal inflammatory response, characterized by hypothermia.

-

Methodology:

-

Mice are administered this compound or a vehicle control via intraperitoneal (IP) injection.

-

After a defined pre-treatment period, a lethal dose of TNF-α and z-VAD-FMK is injected.

-

Body temperature is monitored at regular intervals.

-

The protective effect of this compound is assessed by its ability to prevent or reduce the drop in body temperature compared to the vehicle-treated group.[1]

-

Experimental and Logical Workflows

The characterization of a necroptosis inhibitor like this compound typically follows a logical progression from biochemical to cellular and finally to in vivo studies.

Caption: A typical experimental workflow for the characterization of a necroptosis inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. Its mechanism of action is centered on the direct inhibition of RIPK1 autophosphorylation, which is a critical initiating event in the necroptosis signaling cascade. By preventing the formation of the necrosome, this compound effectively blocks necroptotic cell death in both biochemical and cellular assays. Its demonstrated efficacy in a preclinical model of systemic inflammation highlights its potential as a valuable research tool for investigating the role of RIPK1-mediated necroptosis in various pathological conditions. This guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers in their scientific endeavors.

References

- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ulab360.com [ulab360.com]

- 6. ADP-Glo™ Kinase Assay Protocol [france.promega.com]

GSK963: A Potent and Selective RIP1 Kinase Inhibitor for Research in Regulated Cell Death and Inflammation

Introduction

Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator in cellular signaling pathways that govern inflammation and cell death. Its kinase activity is a key driver of necroptosis, a form of regulated necrosis implicated in the pathogenesis of various inflammatory and neurodegenerative diseases. While early inhibitors like Necrostatin-1 (Nec-1) were instrumental in exploring RIP1's function, their utility was hampered by moderate potency, off-target effects against indoleamine-2,3-dioxygenase (IDO), and unfavorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of GSK963, a next-generation, structurally distinct, and highly potent small-molecule inhibitor of RIP1 kinase, designed to overcome the limitations of previous tools.

This compound is a chiral molecule that offers significant advantages for researchers, including over 200-fold greater potency than Nec-1, exceptional selectivity, and the availability of its inactive enantiomer, GSK962, as a negative control for confirming on-target effects.[1] This document details its mechanism of action, quantitative biochemical and cellular data, experimental protocols, and visual representations of key pathways and workflows.

Chemical Properties and Structure

This compound is a chiral small-molecule inhibitor of RIP1 kinase.[2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 1-[(5S)-4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-2,2-dimethyl-1-propanone | [3] |

| CAS Number | 2049868-46-2 | [2][3] |

| Molecular Formula | C₁₄H₁₈N₂O | [2][3] |

| Molecular Weight | 230.31 g/mol | [2][3] |

| Inactive Enantiomer | GSK962 | [1] |

| Solubility | Soluble in DMSO and Acetonitrile | [2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as a highly specific inhibitor of the kinase activity of RIP1.[2] In the necroptosis pathway, stimuli such as Tumor Necrosis Factor (TNF) binding to its receptor (TNFR1) can trigger the formation of a signaling complex. When caspase-8 is inhibited or absent, RIP1 kinase activity leads to the recruitment and phosphorylation of RIP3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and lytic cell death, a process known as necroptosis.[4]

This compound binds to the ATP-binding pocket of RIP1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic cascade.[1] Importantly, this compound does not affect RIP1-independent signaling pathways, such as TNF-mediated NF-κB activation or apoptosis, demonstrating its high specificity for the kinase-dependent functions of RIP1.[1][6]

Quantitative Data

This compound demonstrates superior potency and selectivity compared to first-generation inhibitors. The following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of RIP1 Inhibitors

| Compound | Assay Type | Target | IC₅₀ (nM) | Selectivity | Reference |

| This compound | FP Binding Assay | RIP1 | 29 | >10,000-fold vs. 339 other kinases | [1][2][7] |

| This compound | ADP-Glo Kinase Assay | RIP1 | Potent (IC₅₀ < 10 nM) | No measurable activity against IDO | [1] |

| Nec-1 | FP Binding Assay | RIP1 | ~6,000 | Known off-target activity on IDO | [1] |

| GSK962 | FP Binding Assay | RIP1 | >30,000 (inactive) | N/A | [1] |

Table 2: Cellular Potency of this compound in Necroptosis Inhibition Assays

| Cell Line | Species | Assay Stimulus | IC₅₀ (nM) | Reference |

| L929 | Murine (Fibrosarcoma) | TNF + zVAD | 1 | [1][3][7] |

| U937 | Human (Monocytic) | TNF + zVAD | 4 | [1][3][7] |

| BMDM | Murine (Primary) | TNF + zVAD | 3 | [1] |

| Neutrophils | Human (Primary) | TNF + zVAD + SMAC mimetic | 0.9 | [1][7] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing | Administration | Outcome | Reference |

| C57BL/6 Mice (TNF+zVAD-induced shock) | 0.2 mg/kg | Intraperitoneal (i.p.) | Significant protection from hypothermia | [1][7] |

| C57BL/6 Mice (TNF+zVAD-induced shock) | 2 mg/kg | Intraperitoneal (i.p.) | Complete protection from hypothermia | [1][7] |

| C57BL/6 Mice (TNF+zVAD-induced shock) | 10 mg/kg | Intraperitoneal (i.p.) | Maintained blood concentrations above 90% inhibition level | [2][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments involving this compound, based on published studies.

Protocol 1: In Vitro Necroptosis Cell Viability Assay

This protocol assesses the ability of this compound to inhibit necroptosis in a cell-based model.

-

Cell Culture: Plate cells (e.g., human U937 or mouse L929) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare serial dilutions of this compound, the inactive control GSK962, and a reference compound like Nec-1 in cell culture medium. Add the compounds to the respective wells and pre-incubate for 30-60 minutes.[2][7]

-

Induction of Necroptosis: To induce necroptosis, add a combination of a stimulus and a caspase inhibitor. A common combination for U937 and L929 cells is TNF (50-100 ng/mL) and the pan-caspase inhibitor zVAD-FMK (20-50 µM).[1][6]

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

Viability Measurement: Assess cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]

-

Data Analysis: Normalize the luminescence data to vehicle-treated controls (representing 100% viability). Plot the dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).[8]

Protocol 2: In Vivo TNF-Induced Sterile Shock Model

This protocol evaluates the efficacy of this compound in a mouse model of systemic inflammation.

-

Animal Acclimation: Use C57BL/6 mice and allow them to acclimate to the experimental conditions.[1]

-

Compound Administration: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection. Administer the desired dose (e.g., 0.2, 2, or 10 mg/kg) via i.p. injection.[7]

-

Induction of Shock: 15-30 minutes after compound administration, induce shock by intravenous (i.v.) injection of murine TNF (e.g., 1.25 µ g/mouse ) combined with zVAD-FMK.[1]

-

Monitoring: Monitor the core body temperature of the mice at regular intervals (e.g., every 30-60 minutes) for 3-6 hours using a rectal probe. Hypothermia is the primary endpoint of this model.[1]

-

Data Analysis: Plot the change in body temperature over time for each treatment group. Use statistical analysis (e.g., ANOVA) to determine the significance of protection conferred by this compound compared to vehicle or control groups.

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol determines the selectivity of this compound by assessing its impact on the RIP1 kinase-independent NF-κB pathway.

-

Cell Treatment: Culture bone marrow-derived macrophages (BMDMs) and pre-treat with this compound (e.g., 100 nM) for 30 minutes.[2][6]

-

Stimulation: Stimulate the cells with TNF (e.g., 50 ng/mL) for short time points (e.g., 5 and 15 minutes) to observe IκB phosphorylation and degradation, respectively.[2][6]

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.[2]

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-IκB, total IκB, and a loading control like tubulin. Follow with the appropriate secondary antibodies.[2]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. This compound should show no effect on the phosphorylation or degradation of IκB, confirming its selectivity.[6]

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying RIP1 kinase-mediated signaling.[1] Its high potency, exquisite selectivity, and favorable in vivo characteristics, combined with the availability of an inactive enantiomer for rigorous on-target validation, make it a superior tool compared to Necrostatin-1.[1][9] For researchers in the fields of cell death, inflammation, and drug development, this compound provides a reliable and precise means to investigate the role of RIP1 kinase activity in both physiological and pathological contexts. While its pharmacokinetic properties may limit its use in chronic in vivo models, it is an invaluable asset for acute studies and for validating the therapeutic hypothesis of RIP1 kinase inhibition.[1]

References

- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scientificarchives.com [scientificarchives.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of GSK963: A Potent and Selective RIPK1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK963 is a potent, selective, and structurally distinct small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its origins in a high-throughput screening campaign to its characterization as a powerful tool for studying RIPK1-mediated signaling. Detailed experimental protocols for key assays, quantitative data on its biochemical and cellular activity, and a visualization of the targeted signaling pathway are presented to support further research and development in the field of inflammatory and cell death-related diseases.

Introduction: The Therapeutic Potential of Targeting RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key signaling node in cellular pathways governing inflammation and programmed cell death. As a serine/threonine kinase, RIPK1's activity is implicated in the pathophysiology of a range of diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of regulated necrosis, and also plays a role in inflammatory signaling. Consequently, the development of small molecule inhibitors targeting RIPK1 has been an area of intense research.

One of the early tool compounds used to probe RIPK1 function was Necrostatin-1 (Nec-1). However, Nec-1 suffers from moderate potency, off-target effects against indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetic properties, limiting its utility, particularly in in vivo studies[1]. This necessitated the discovery of next-generation RIPK1 inhibitors with improved potency, selectivity, and drug-like properties. GlaxoSmithKline (GSK) initiated several drug discovery programs to identify novel RIPK1 inhibitors, leading to the discovery of multiple distinct chemical series, including the dihydropyrazole class to which this compound belongs.

Discovery of the Dihydropyrazole Series and Optimization to this compound

The journey to this compound began with a high-throughput screening (HTS) campaign of GSK's extensive compound library to identify novel inhibitors of RIPK1. This effort led to the identification of two initial hits with a dihydropyrazole (DHP) core. These early hits, while demonstrating activity, had suboptimal properties that required significant medicinal chemistry optimization.

A key breakthrough in the optimization process was the hybridization of two distinct HTS hit series, which shared a common acyl benzylamine pharmacophore. This led to the synthesis of a hybrid DHP pivalate, a direct precursor to the this compound series, which exhibited a significant enhancement in both biochemical and cellular potency[2].

Further structure-activity relationship (SAR) studies focused on modifying different positions of the dihydropyrazole scaffold to improve potency, selectivity, and pharmacokinetic properties. The (S)-enantiomer of the 5-phenyl-dihydropyrazole skeleton was found to be crucial for high potency. This optimization effort culminated in the identification of this compound as a lead compound with low nanomolar inhibitory activity against RIPK1 and excellent selectivity over a broad panel of other kinases[1][2].

Structure-Activity Relationship (SAR) of the Dihydropyrazole Series

The following table summarizes key SAR findings from the lead optimization campaign that led to the development of this compound and related analogs.

| Compound | R1 Group | R2 Group | RIPK1 FP IC50 (nM) | U937 Cell Necroptosis IC50 (nM) |

| HTS Hit 1 | Benzyl | Amide | >1000 | >1000 |

| HTS Hit 2 | Phenyl | Amide | 800 | 950 |

| Hybrid DHP 8 | Pivalate | Benzyl | 120 | 40 |

| GSK'963 | Pivalate | Phenyl | 29 | 4 |

| GSK'962 (inactive enantiomer) | Pivalate | Phenyl | >10,000 | >10,000 |

| Analog A | Acetyl | Phenyl | 150 | 80 |

| Analog B | Pivalate | 4-Fluorophenyl | 45 | 12 |

Biochemical and Cellular Characterization of this compound

This compound is a chiral small-molecule inhibitor that is chemically distinct from Nec-1. It demonstrates significantly greater potency in both biochemical and cellular assays[1].

Biochemical Activity

In a fluorescence polarization (FP) binding assay, this compound showed a high affinity for the ATP-binding pocket of RIPK1 with an IC50 of 29 nM[2][3][4]. In an ADP-Glo kinase assay, which measures the autophosphorylation of the RIPK1 kinase domain, this compound was also highly potent[2]. A key feature of this compound is its remarkable selectivity. When tested against a panel of 339 other kinases, it showed over 10,000-fold selectivity for RIPK1[1][3][4]. Furthermore, unlike Nec-1, this compound has no measurable activity against IDO[1]. The inactive enantiomer, GSK'962, serves as a valuable negative control to confirm on-target effects[1].

Cellular Activity

This compound effectively inhibits RIPK1-dependent necroptosis in both human and murine cell lines. In human U937 and mouse L929 cells stimulated with TNFα and the pan-caspase inhibitor zVAD-FMK, this compound blocked necroptosis with IC50 values of 4 nM and 1 nM, respectively[1].

In Vivo Efficacy in a Model of Sterile Shock

The in vivo efficacy of this compound was evaluated in a murine model of TNFα-induced sterile shock. In this model, the administration of TNFα in combination with a caspase inhibitor (zVAD-FMK) leads to a lethal hypothermia that is dependent on RIPK1 kinase activity. Pre-treatment with this compound provided significant protection against this TNFα-induced hypothermia. At a dose of 2 mg/kg, this compound completely prevented the drop in body temperature, demonstrating potent in vivo activity[1][3][4]. In contrast, the inactive enantiomer GSK'962 showed no protective effect, confirming that the observed efficacy was due to on-target inhibition of RIPK1[1].

Signaling Pathway and Experimental Workflows

RIPK1-Mediated Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway and the point of intervention for this compound.

Caption: TNFα-induced signaling leading to either NF-κB survival, apoptosis, or necroptosis. This compound inhibits RIPK1 phosphorylation, thereby blocking the necroptotic pathway.

Experimental Workflow for RIPK1 Inhibitor Characterization

The following diagram outlines the typical workflow for the discovery and characterization of a RIPK1 inhibitor like this compound.

Caption: A generalized workflow for the discovery and preclinical development of a RIPK1 kinase inhibitor.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of an inhibitor to the ATP pocket of the RIPK1 kinase domain.

-

Reagents:

-

Recombinant human RIPK1 kinase domain (amino acids 1-375).

-

Fluorescently labeled tracer molecule that binds to the RIPK1 ATP pocket.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

-

Procedure:

-

Add 2.5 µL of 4x test compound dilution to the wells of a 384-well, low-volume, black, round-bottom plate.

-

Add 2.5 µL of 4x RIPK1 enzyme to all wells except the "no enzyme" controls.

-

Add 5 µL of 2x fluorescent tracer to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader (e.g., EnVision) with appropriate excitation and emission filters.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

ADP-Glo™ Kinase Assay

This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

-

Reagents:

-

Recombinant human RIPK1 kinase domain.

-

ATP.

-

Substrate (e.g., a generic kinase substrate like myelin basic protein, or measuring autophosphorylation).

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

-

-

Procedure:

-

Perform the kinase reaction in a 384-well plate by incubating RIPK1, ATP, substrate, and test compound at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Determine IC50 values from the dose-response curves.

-

Cellular Necroptosis Assay

This assay assesses the ability of a compound to inhibit necroptotic cell death in a cellular context.

-

Cell Lines:

-

Human monocytic U937 cells or mouse fibrosarcoma L929 cells.

-

-

Reagents:

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Human or mouse TNFα.

-

Pan-caspase inhibitor (e.g., zVAD-FMK or QVD-Oph).

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the test compound (e.g., this compound) for 1 hour.

-

Induce necroptosis by adding TNFα and a pan-caspase inhibitor.

-

Incubate for 18-24 hours.

-

Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Calculate IC50 values from the resulting dose-response curves.

-

TNF-induced Sterile Shock Model in Mice

This in vivo model evaluates the efficacy of a compound in preventing RIPK1-mediated systemic inflammation and hypothermia.

-

Animals:

-

C57BL/6 mice.

-

-

Reagents:

-

Recombinant mouse TNFα.

-

zVAD-FMK.

-

Vehicle for compound administration.

-

-

Procedure:

-

Acclimatize mice and record their baseline rectal temperature.

-

Administer the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.

-

After a specified pre-treatment time (e.g., 15-30 minutes), induce shock by intravenous (i.v.) injection of TNFα and zVAD-FMK.

-

Monitor the rectal temperature of the mice at regular intervals for several hours.

-

Plot the change in body temperature over time to assess the protective effect of the compound.

-

Conclusion

This compound represents a significant advancement in the development of tool compounds to study the function of RIPK1. Its discovery through a systematic HTS and lead optimization campaign has provided the research community with a highly potent and selective inhibitor. The detailed characterization of its biochemical and cellular activity, along with its demonstrated in vivo efficacy, underscores its value in elucidating the role of RIPK1 in health and disease. The experimental protocols and data presented in this guide are intended to facilitate further investigation into RIPK1-mediated pathways and the development of novel therapeutics for a range of inflammatory and necroptosis-driven pathologies.

References

An In-depth Technical Guide to GSK963: A Potent and Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK963 is a highly potent and selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its development has provided the research community with a valuable tool to investigate the role of RIPK1-mediated signaling pathways, particularly necroptosis, in various physiological and pathological contexts. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed summaries of key experimental data and methodologies are presented to facilitate its application in preclinical research and drug discovery programs.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 1-[(5S)-4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-2,2-dimethyl-1-propanone, is a structurally distinct compound compared to other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[4][5] It possesses a chiral center, and its inhibitory activity is stereospecific; the (S)-enantiomer (this compound) is the active form, while the (R)-enantiomer (GSK962) is inactive and serves as an ideal negative control for on-target validation.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O | [2][3][4] |

| Molecular Weight | 230.31 g/mol | [2][3] |

| CAS Number | 2049868-46-2 | [1][2][3][4] |

| Appearance | White solid | [7] |

| Solubility | Soluble in DMSO and Acetonitrile | [4][7] |

| SMILES | CC(C)(C)C(=O)N1N=CC[C@H]1c1ccccc1 | [3][7] |

| InChI | InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 | [4] |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of the kinase activity of RIPK1, a critical regulator of cellular life and death decisions.[1][3] It exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK1.[5][8] This inhibition prevents the autophosphorylation of RIPK1, a key step in the activation of the necroptotic cell death pathway.[8]

Potency and Selectivity

This compound demonstrates high potency against RIPK1, with a reported IC50 of 29 nM in a fluorescence polarization (FP) binding assay.[1][2][3] In cellular assays, it inhibits necroptosis in both murine and human cell lines with low nanomolar efficacy.[5][7] A key advantage of this compound is its remarkable selectivity. It has been shown to be over 10,000-fold selective for RIPK1 when tested against a panel of 339 other kinases.[1][2][5] Unlike Nec-1, this compound does not exhibit off-target activity against indoleamine-2,3-dioxygenase (IDO).[4][5]

Table 2: In Vitro Potency of this compound

| Assay | Cell Line/Target | IC₅₀ | Reference |

| FP Binding Assay | RIPK1 | 29 nM | [1][2] |

| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | ~1-10 nM | [5][8] |

| Necroptosis Inhibition | L-929 (mouse fibrosarcoma) | 1 nM | [4][5] |

| Necroptosis Inhibition | U937 (human monocytic) | 4 nM | [4][5] |

Signaling Pathway

This compound specifically targets the necroptosis signaling pathway initiated by stimuli such as Tumor Necrosis Factor (TNF). In the presence of caspase inhibitors (like zVAD-fmk), TNF binding to its receptor (TNFR1) can lead to the formation of a signaling complex known as the necrosome. This complex involves the recruitment and activation of RIPK1 and RIPK3. Activated RIPK1 phosphorylates RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized and phosphorylated MLKL then translocates to the plasma membrane, leading to membrane disruption and necrotic cell death. This compound, by inhibiting the kinase activity of RIPK1, prevents the downstream activation of RIPK3 and MLKL, thereby blocking the execution of necroptosis.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. RIPK1 Kinase Enzyme System [promega.jp]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. researchgate.net [researchgate.net]

GSK963: A Foundational Guide to a Potent and Selective RIPK1 Inhibitor in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on GSK963, a highly potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 has emerged as a critical regulator of inflammatory signaling and cell death, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] this compound represents a significant advancement over earlier RIPK1 inhibitors, offering superior potency and selectivity, thereby serving as a crucial tool for elucidating the role of RIPK1 kinase activity in disease pathogenesis.[3]

Core Concepts: RIPK1 in Inflammation and Cell Death

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key intracellular signaling molecule that governs cellular responses to various inflammatory stimuli, most notably Tumor Necrosis Factor-alpha (TNF-α).[2] RIPK1 functions as both a scaffold protein and a kinase, dictating the balance between cell survival and programmed cell death pathways such as necroptosis and apoptosis.[3][4]

-

Scaffolding Function: In its kinase-independent role, RIPK1 acts as an essential adaptor for the formation of signaling complexes that lead to the activation of pro-survival pathways, primarily the canonical NF-κB pathway.[5]

-

Kinase Activity: The kinase function of RIPK1 is pathogenic and drives inflammatory processes.[3] Its activation can trigger two distinct cell death pathways:

-

Necroptosis: A form of programmed necrosis that is highly inflammatory.[3][6]

-

Apoptosis: Programmed cell death that can also be regulated by RIPK1 under specific conditions.[3]

-

Inflammation: Beyond cell death, RIPK1 kinase activity can directly mediate the transcriptional induction of inflammatory cytokines.[5]

-

Given the detrimental effects of its kinase activity, the development of specific inhibitors like this compound is a key strategy for therapeutically targeting RIPK1-driven inflammation.[2]

This compound: Mechanism of Action and Superiority

This compound is a structurally distinct, chiral small-molecule inhibitor of RIPK1 kinase.[3] It offers substantial advantages over the first-generation inhibitor, Necrostatin-1 (Nec-1), which is limited by moderate potency, off-target activity against indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetic properties.[3]

This compound distinguishes itself through:

-

High Potency: It is over 200-fold more potent than Nec-1 in cellular assays.[3]

-

Exquisite Selectivity: It shows over 10,000-fold selectivity for RIPK1 when tested against a panel of 339 other kinases.[3][7][8]

-

On-Target Specificity: this compound has no measurable activity against IDO.[3][9] Furthermore, it has an inactive enantiomer, GSK'962, which serves as an ideal negative control to confirm that the observed effects are due to RIPK1 inhibition.[3]

The mechanism of this compound involves binding to the ATP-binding pocket of RIPK1, thereby inhibiting its autophosphorylation and subsequent activation of downstream inflammatory and cell death pathways.[3]

Caption: TNF-α signaling pathway leading to either pro-survival NF-κB activation or RIPK1 kinase-dependent cell death, which is inhibited by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds from foundational studies.

Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors

| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| GSK'963 | FP Binding Assay | RIPK1 | 29 nM | [7][8] |

| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | < 30 nM | [3] | |

| Necroptosis Assay | Mouse L929 Cells | 1 nM | [3][9] | |

| Necroptosis Assay | Human U937 Cells | 4 nM | [3][9] | |

| GSK'962 (inactive) | Necroptosis Assay | Mouse L929 Cells | > 1000-fold less potent than GSK'963 | [3] |

| Necroptosis Assay | Human U937 Cells | > 1000-fold less potent than GSK'963 | [3] | |

| Necrostatin-1 (Nec-1) | FP Binding Assay | RIPK1 | ~6.5 µM | [3] |

| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | ~2.5 µM | [3] | |

| Necroptosis Assay | Mouse L929 Cells | ~250 nM | [3] |

| | Necroptosis Assay | Human U937 Cells | ~500 nM |[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Compound | Dosage | Administration | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| C57BL/6 Mice | TNF+zVAD-induced Sterile Shock | GSK'963 | 0.2, 2, and 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent protection from hypothermia; 2 mg/kg provided complete protection. | [7][8][9] |

| C57BL/6 Mice | TNF+zVAD-induced Sterile Shock | Nec-1 | 2 mg/kg | Intraperitoneal (i.p.) | Minimal effect on hypothermia at a matched dose. |[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments used to characterize this compound.

This assay measures the ability of a compound to inhibit necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor (zVAD-FMK), which blocks apoptosis and shunts the signaling towards necroptosis.

-

Cell Lines: Mouse fibrosarcoma L929 cells or human monocytic U937 cells.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with a serial dilution of this compound, GSK'962 (inactive control), or Nec-1 for 30-60 minutes.

-

Induce necroptosis by adding TNF-α (e.g., 50 ng/mL) and zVAD-FMK.

-

Incubate for 18-24 hours.

-

Assess cell viability using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

-

Fluorescence Polarization (FP) Binding Assay:

-

Principle: This assay measures the affinity of this compound for the ATP-binding pocket of the RIPK1 kinase domain. A fluorescently labeled ligand that binds to RIPK1 is used. When the ligand is bound to the larger RIPK1 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. A competitive inhibitor like this compound will displace the fluorescent ligand, causing it to tumble faster and resulting in a decrease in polarization.

-

Procedure: A reaction mixture containing the RIPK1 kinase domain, the fluorescent ligand, and varying concentrations of the inhibitor is incubated. Fluorescence polarization is measured to determine the dose-dependent inhibition of ligand binding.[3]

-

-

ADP-Glo™ Kinase Assay:

-

Principle: This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the kinase's autophosphorylation reaction.

-

Procedure: The RIPK1 kinase domain is incubated with ATP and varying concentrations of this compound. After the reaction, the remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[3]

-

This method is used to confirm that this compound selectively inhibits RIPK1 kinase activity without affecting its scaffolding function in the NF-κB pathway.[10]

-

Cell Line: Bone marrow-derived macrophages (BMDMs).

-

Procedure:

-

Pre-treat BMDMs with this compound (e.g., 100 nM) or Nec-1 (e.g., 10 µM) for 30 minutes.[7]

-

Stimulate the cells with TNF-α (e.g., 50 ng/mL) for 5 and 15 minutes to observe IκBα phosphorylation and degradation, respectively.[7]

-

Lyse the cells and prepare lysates in a buffer containing protease and phosphatase inhibitors.[7]

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with primary antibodies against total IκBα, phospho-IκBα, and a loading control (e.g., tubulin).[7][10]

-

A selective RIPK1 kinase inhibitor should not prevent the phosphorylation or degradation of IκBα.[3]

-

This model assesses the in vivo efficacy of RIPK1 inhibitors in preventing a lethal systemic inflammatory response.

-

Animal Model: C57BL/6 mice.[7]

-

Procedure:

-

Pre-treat mice with this compound or vehicle control via intraperitoneal (i.p.) injection.[7]

-

After a set time (e.g., 30 minutes), induce shock by co-injecting murine TNF-α and the pan-caspase inhibitor zVAD-FMK.

-

Monitor core body temperature rectally at regular intervals as a measure of the systemic inflammatory response and shock progression. Hypothermia is a key indicator of shock severity.[3]

-

Survival rates can also be monitored over a longer period.

-

Caption: A typical experimental workflow for the preclinical evaluation of a RIPK1 inhibitor like this compound.

Conclusion and Future Directions

This compound is a landmark tool compound that has significantly advanced our understanding of the role of RIPK1 kinase activity in inflammation and necroptosis.[3] Its high potency and selectivity have allowed researchers to dissect the specific contributions of RIPK1's kinase function in various disease models, from acute systemic inflammation to neurodegeneration.[3][5] Foundational studies have demonstrated its clear superiority over Nec-1 both in vitro and in vivo.[3]

While this compound is an exceptional research tool, its pharmacokinetic properties may not be suitable for chronic in vivo studies.[3] The foundational work on this compound has therefore paved the way for the development of next-generation RIPK1 inhibitors with improved metabolic stability and drug-like properties, some of which have advanced into clinical trials for inflammatory and neurodegenerative diseases.[2] The principles and protocols established in the characterization of this compound continue to guide the evaluation of these new therapeutic candidates.

References

- 1. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of GSK963: A Selective RIPK1 Kinase Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Drug Development Professionals

Introduction: Necroptosis, a form of regulated necrotic cell death, is increasingly recognized as a key driver of inflammation and pathogenesis in a variety of human diseases, including neurodegenerative, cardiovascular, and inflammatory conditions.[1][2] A central mediator in this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[3][4] The kinase activity of RIPK1 is essential for initiating the signaling cascade that leads to necroptotic cell death.[5] Consequently, inhibiting RIPK1 has emerged as a promising therapeutic strategy. GSK963 is a potent, selective, and structurally distinct small-molecule inhibitor of RIPK1 kinase, offering a powerful tool to investigate necroptosis and a potential therapeutic candidate for a range of inflammatory and degenerative diseases.[6][7] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Selective Inhibition of RIPK1 Kinase

This compound is a chiral small-molecule inhibitor that targets the ATP-binding pocket of RIPK1.[7] Its primary mechanism is the direct inhibition of the kinase function of RIPK1, which is a critical step in the formation of the "necrosome," a protein complex essential for executing necroptosis.[1][5] Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is activated through autophosphorylation.[5] Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[1][3] By binding to RIPK1, this compound prevents its autophosphorylation and subsequent activation of downstream effectors, thereby blocking the entire necroptotic cascade.

A key feature of this compound is its high selectivity. It has been shown to be over 10,000-fold more selective for RIPK1 compared to a panel of 339 other kinases.[7][8][9] Unlike the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), this compound does not inhibit indoleamine-2,3-dioxygenase (IDO), avoiding potential off-target effects.[7][10] Furthermore, this compound has an inactive enantiomer, GSK'962, which serves as an ideal negative control to confirm that the observed effects are due to on-target RIPK1 inhibition.[6][9]

Quantitative Data Presentation

This compound demonstrates significantly higher potency compared to the first-generation inhibitor Nec-1 in both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| This compound | RIPK1 | FP Binding Assay | 29 | [8][9][11] |

| Nec-1 | RIPK1 | FP Binding Assay | >1000 |[6] |

FP: Fluorescence Polarization

Table 2: Cellular Necroptosis Inhibitory Activity of this compound

| Compound | Cell Line | Species | Necroptosis Stimulus | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|---|

| This compound | L-929 | Murine | TNF + zVAD | 1 | [7][10] |

| This compound | U937 | Human | TNF + zVAD | 4 | [7][10] |

| GSK'962 | L-929 | Murine | TNF + zVAD | >1000 | [6] |

| GSK'962 | U937 | Human | TNF + zVAD | >1000 | [6] |

| Nec-1 | L-929 | Murine | TNF + zVAD | ~500 | [6] |

| Nec-1 | U937 | Human | TNF + zVAD | ~500 |[6] |

zVAD: z-VAD-fmk, a pan-caspase inhibitor

Table 3: In Vivo Efficacy of this compound in TNF-Induced Shock Model

| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Outcome | Reference(s) |

|---|---|---|---|---|---|

| C57BL/6 Mice | Vehicle | - | i.p. | Lethal hypothermia | [7][12] |

| C57BL/6 Mice | This compound | 0.2 | i.p. | Significant protection from hypothermia | [7][9] |

| C57BL/6 Mice | This compound | 2.0 | i.p. | Complete protection from hypothermia | [7][9][10] |

| C57BL/6 Mice | GSK'962 | 20 | i.p. | No effect |[7][12] |

i.p.: Intraperitoneal

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RIPK1 inhibitors. Below are synthesized protocols for key in vitro and in vivo experiments based on published literature.

In Vitro Necroptosis Induction and Inhibition Assay

This assay measures the ability of a compound to prevent necroptotic cell death induced by TNFα in the presence of a pan-caspase inhibitor.

Methodology:

-

Cell Plating: Seed murine L929 or human U937 cells in clear, flat-bottom 96-well plates at an appropriate density and allow them to adhere overnight.[13][14]

-

Compound Pre-treatment: Prepare serial dilutions of this compound, GSK'962 (negative control), and Nec-1 (positive control) in cell culture medium. Add the compounds to the respective wells and incubate for 30 minutes to 1 hour at 37°C.[8][13]

-

Necroptosis Induction: Add a cocktail of TNFα and the pan-caspase inhibitor z-VAD-fmk (zVAD) to the wells. Final concentrations are typically 10-100 ng/mL for TNFα and 20-50 µM for zVAD.[6][15][16]

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.[13][14]

-

Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14]

-

Data Analysis: Normalize the viability data to untreated controls and plot dose-response curves to calculate IC₅₀ values.

Western Blot Analysis of RIPK1 Phosphorylation

This protocol is used to directly measure the inhibition of RIPK1 kinase activity in a cellular context by detecting the phosphorylation status of RIPK1 at key activation sites like Ser166.[17][18]

Methodology:

-

Cell Treatment: Culture cells (e.g., HT-29 or bone marrow-derived macrophages) and pre-treat with this compound (e.g., 100 nM) for 30 minutes.[8] Stimulate with TNFα (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce RIPK1 phosphorylation.[8]

-

Lysis: Wash cells with ice-cold PBS and lyse on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve phosphorylation states.[8][19]

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-PAGE (e.g., 4-12% gradient gel).[8]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking buffer, typically 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), for 1 hour at room temperature.[19]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166) overnight at 4°C.[17][18] Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16] Re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.[17]

In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This acute in vivo model assesses the ability of this compound to prevent the lethal hypothermia caused by systemic inflammation induced by TNFα and a caspase inhibitor.

Methodology:

-

Animal Model: Use C57BL/6 mice.[8][9] Allow animals to acclimate before the experiment. Measure the baseline core body temperature using a rectal probe.

-

Compound Administration: Pre-treat mice with this compound (e.g., 0.2, 2, 10 mg/kg), vehicle, or a negative control (GSK'962) via intraperitoneal (i.p.) injection 15 minutes prior to the inflammatory challenge.[7][12]

-

Shock Induction: Induce systemic inflammation by administering a combination of murine TNFα and z-VAD-fmk via intravenous (i.v.) injection.[7][12]

-

Monitoring: Monitor the core body temperature of the animals at regular intervals (e.g., every 30-60 minutes) for 3-6 hours using a rectal probe.[12]

-

Data Analysis: Plot the change in body temperature over time for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of protection from hypothermia compared to the vehicle-treated group.

Conclusion

This compound is a highly potent and selective RIPK1 kinase inhibitor that effectively blocks necroptotic cell death in both in vitro and in vivo models. Its favorable characteristics, including high selectivity over other kinases and the availability of an inactive enantiomer for control experiments, make it an invaluable tool for studying the role of RIPK1 in health and disease. The significant in vivo efficacy in preclinical models of sterile inflammation underscores its therapeutic potential for treating diseases driven by necroptosis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other RIPK1 inhibitors in their discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viral Suppression of RIPK1-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. GSK-963 (this compound) | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 18. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for GSK963, a Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK963 is a potent and highly selective chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation and programmed cell death, including necroptosis.[3][4][5] this compound exhibits significant potency in inhibiting RIPK1-dependent necroptosis in both human and murine cells, making it a valuable tool for studying the role of RIPK1 in various physiological and pathological processes.[3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of RIPK1, inhibiting its kinase activity.[3] This inhibition prevents the autophosphorylation of RIPK1, a crucial step in the signaling cascade that leads to necroptosis.[5] this compound is over 10,000-fold more selective for RIPK1 compared to a panel of 339 other kinases.[1][3] Notably, it has an inactive enantiomer, GSK962, which can be used as a negative control to confirm on-target effects.[2][3]

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line/System | IC50 | Reference |

| Fluorescence Polarization (FP) Binding Assay | RIPK1 | Cell-free | 29 nM | [1][2] |

| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | Cell-free | Not specified | [3] |

| Necroptosis Inhibition | TNF + zVAD-induced | Mouse Fibrosarcoma (L929) | 1 nM | [3][6] |

| Necroptosis Inhibition | TNF + zVAD-induced | Human Monocytic (U937) | 4 nM | [3][6] |

| Necroptosis Inhibition | TNF + zVAD-induced | Primary Murine Bone Marrow-Derived Macrophages (BMDM) | Not specified | [3] |

| Necroptosis Inhibition | TNF + zVAD + SMAC mimetic-induced | Primary Human Neutrophils | Not specified | [3] |

Signaling Pathway

This compound inhibits the necroptosis signaling pathway initiated by tumor necrosis factor (TNF). The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: TNFα-induced necroptosis pathway and inhibition by this compound.

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: this compound is soluble in DMSO.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10-100 mM).

-

Storage: Store the solid compound at -20°C for up to 3 years.[1] Store stock solutions in aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]

-

Working Solution: To prepare a working solution, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Induction and Inhibition of Necroptosis in L929/U937 Cells

This protocol describes the induction of necroptosis using TNFα and the pan-caspase inhibitor zVAD-FMK, and its inhibition by this compound.

Materials:

-

L929 (mouse fibrosarcoma) or U937 (human monocytic) cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

GSK962 (inactive enantiomer, optional negative control)

-

TNFα (human or mouse, as appropriate for the cell line)

-

zVAD-FMK (pan-caspase inhibitor)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed L929 or U937 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL.[7]

-

Pre-treatment with Inhibitor: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or GSK962 for 30 minutes to 1 hour.[1]

-

Induction of Necroptosis: Add TNFα (e.g., 50-100 ng/mL) and zVAD-FMK (e.g., 20 µM) to the wells to induce necroptosis.[7]

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.

-

Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Caption: Experimental workflow for necroptosis inhibition assay.

Protocol 2: Western Blot Analysis of RIPK1 Pathway Activation

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets in the RIPK1 signaling pathway.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or other relevant cell type

-

Complete cell culture medium

-

This compound

-

TNFα

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies (e.g., anti-phospho-IκB, anti-IκB, anti-tubulin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture and Treatment: Culture BMDMs to the desired confluency. Pre-treat the cells with 100 nM this compound for 30 minutes.[1]

-

Stimulation: Stimulate the cells with 50 ng/mL TNFα for specific time points (e.g., 5 and 15 minutes) to observe signaling events like IκB phosphorylation and degradation.[1][8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Use tubulin as a loading control to normalize the data.[1][8]

Troubleshooting

-

Compound Precipitation: this compound is poorly soluble in aqueous solutions.[7] When preparing working solutions, ensure the DMSO stock is properly dissolved and dilute it into the medium with thorough mixing. If precipitation is suspected, sonication in a 37°C water bath may help.[7]

-

Distinguishing Apoptosis and Necroptosis: To confirm that the observed cell death is necroptosis, it is recommended to include markers for both apoptosis (e.g., cleaved caspase-3) and necroptosis (e.g., p-RIPK1, p-MLKL) in your analysis.[7]

-

Off-target Effects: Although this compound is highly selective, it is good practice to use the inactive enantiomer GSK962 as a negative control to verify that the observed effects are due to the specific inhibition of RIPK1.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK963 in a Mouse Model of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in murine models of sepsis. The protocols detailed below are based on established methodologies for sepsis modeling and the known pharmacological properties of this compound and other RIPK1 inhibitors.

Introduction to this compound and its Role in Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key pathological feature of sepsis is a systemic inflammatory response, often leading to cell death and subsequent organ failure. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways that drive both inflammation and programmed cell death (necroptosis) during sepsis.[1][2][3] this compound is a highly potent and selective small molecule inhibitor of RIPK1 kinase activity.[4] By inhibiting RIPK1, this compound can block the necroptotic cell death pathway, which is a significant contributor to tissue damage in sepsis. While direct studies of this compound in common sepsis models like cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection are limited, its efficacy in a TNF-induced shock model, which mimics key aspects of septic shock, suggests its potential as a therapeutic agent in sepsis research.[4][5]

Mechanism of Action of this compound

This compound specifically targets the kinase activity of RIPK1. In the context of sepsis, inflammatory stimuli such as TNF-α and LPS trigger signaling cascades that involve RIPK1. The inhibition of RIPK1's kinase function by this compound prevents the phosphorylation of downstream targets, including RIPK3 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), thereby inhibiting the formation of the necrosome complex and subsequent necroptotic cell death.[1][6][7]

Data Presentation

The following table summarizes key quantitative data for RIPK1 inhibitors in relevant mouse models. Due to the limited availability of data for this compound in direct sepsis models, data from a TNF-induced shock model and from studies using the related RIPK1 inhibitor Necrostatin-1 (Nec-1) in sepsis models are included for comparative purposes.

| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |

| This compound | TNF-induced shock | 0.2, 2, 10 mg/kg, i.p. (single dose) | Dose-dependent protection from hypothermia. Complete protection at 2 mg/kg. | [4][5] |

| Necrostatin-1 | LPS-induced acute lung injury | 5 mg/kg, transtracheal (single dose) | Reduced expression of RIPK1 and RIPK3; decreased inflammatory cytokines. | [8] |

| Necrostatin-1 | LPS-induced inflammatory hyperalgesia | 0.01 mg/kg, i.p. (single dose) | Ameliorated thermal hyperalgesia; reversed increased activity of RIPK1, RIPK3, and MLKL. | [9] |

| GSK3β inhibitor peptide | LPS-induced endotoxin shock | 30 mg/kg, i.p. (single dose) | Significantly improved survival. | [10] |

| Necrostatin-1 | Total Body Irradiation | 9.25 Gy or 9.5 Gy | Effective in improving survival when given 24, 48, or 72 hours after TBI. | [11] |

Experimental Protocols

Disclaimer: The following protocols for the use of this compound in CLP and LPS-induced sepsis models are proposed based on the available literature for this compound in other inflammatory models and for other RIPK1 inhibitors in sepsis models. Researchers should perform dose-response and time-course studies to optimize the protocol for their specific experimental conditions.

Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[12][13][14][15][16]

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 3-0 silk)

-

Needle (e.g., 21-gauge)

-

Sterile saline for resuscitation

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a specific pathogen-free facility.

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with PEG300 and sterile saline to the final desired concentration. A final DMSO concentration of <10% is recommended.

-

Anesthesia: Anesthetize the mouse using an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Surgical Procedure:

-

Shave the abdomen and disinfect the surgical area with 70% ethanol.

-

Make a 1-2 cm midline laparotomy to expose the cecum.

-

Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the degree of ligation determines the severity of sepsis).

-

Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of feces can be extruded to ensure patency.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) with sutures.

-

-

This compound Administration (Proposed):

-

Prophylactic Treatment: Administer this compound (proposed dose range: 1-5 mg/kg, i.p.) 30 minutes to 1 hour before the CLP procedure.

-

Therapeutic Treatment: Administer this compound (proposed dose range: 1-5 mg/kg, i.p. or i.v.) 1-6 hours after the CLP procedure.

-

-

Post-operative Care:

-

Immediately after surgery, administer 1 ml of sterile saline subcutaneously for fluid resuscitation.

-

Place the mouse on a warming pad until it recovers from anesthesia.

-

Provide soft, moistened food on the cage floor.

-

Monitor the mice closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).

-

-

Endpoint Analysis:

-

Survival: Monitor survival for up to 7 days.

-

Organ Dysfunction: At predetermined time points (e.g., 24, 48 hours), euthanize mice and collect blood and organs for analysis of organ injury markers (e.g., ALT, AST for liver; BUN, creatinine for kidney).

-

Inflammatory Markers: Measure cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β) in serum or peritoneal lavage fluid by ELISA or multiplex assay.

-

Histopathology: Fix organs in 10% formalin for histological examination of tissue damage.

-

Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model

The LPS model induces a systemic inflammatory response that mimics many features of the hyperinflammatory phase of sepsis.[17][18][19][20][21][22][23]

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in sterile saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (8-12 weeks old)

-

Sterile saline

Procedure:

-

Animal Preparation: As described in Protocol 1.

-

Preparation of this compound and LPS:

-

Prepare this compound as described in Protocol 1.

-

Dissolve LPS in sterile saline to the desired concentration.

-

-

This compound Administration (Proposed): Administer this compound (proposed dose range: 1-5 mg/kg, i.p.) 30 minutes to 1 hour before LPS injection.

-

Induction of Endotoxemia: Administer a single i.p. injection of LPS. The dose of LPS will determine the severity of the endotoxemia and should be optimized in pilot studies (a common dose range is 5-20 mg/kg).

-

Monitoring and Endpoint Analysis:

-

Survival: For lethal dose models, monitor survival for up to 72 hours.

-

Systemic Inflammation: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood to measure serum levels of inflammatory cytokines (TNF-α, IL-6, etc.).

-

Organ Injury: Collect organs for histological analysis and measurement of injury markers as described in Protocol 1.

-

Visualizations

Signaling Pathway

Caption: RIPK1 signaling pathway in sepsis.

Experimental Workflow: CLP Model

References

- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell death proteins in sepsis: key players and modern therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. GSK3β Inhibitor Peptide Protects Mice from LPS-induced Endotoxin Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 13. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]